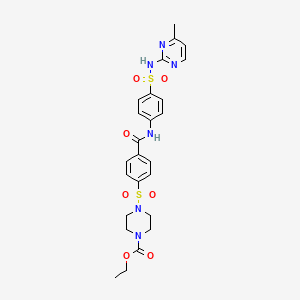

ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H28N6O7S2 and its molecular weight is 588.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of this compound are Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.

Mode of Action

It is believed to interact with its targets (inos and enos) and modulate their activity . This interaction could potentially alter the production of NO, leading to changes in the physiological processes that NO is involved in.

Biochemical Pathways

The compound’s interaction with iNOS and eNOS could affect the nitric oxide synthesis pathway . Changes in NO levels can have downstream effects on various physiological processes, including blood vessel dilation, immune response modulation, and neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on how it modulates the activity of iNOS and eNOS, and consequently, the production of NO . Changes in NO levels can have wide-ranging effects, given NO’s role as a signaling molecule in various physiological processes.

生物活性

The compound ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, often referred to as a sulfamoyl derivative, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its immunomodulatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's structure features a piperazine core substituted with various functional groups, including a sulfamoyl moiety and a sulfonyl group. These structural components are critical for its biological activity. The sulfamoyl group is known to enhance solubility and bioavailability, while the sulfonyl group may facilitate interactions with biological targets.

Immunomodulatory Activity

Research indicates that compounds similar to this compound exhibit significant immunomodulatory effects. For instance, studies have shown that related sulfamoyl compounds can activate NF-κB signaling pathways in immune cells, leading to enhanced cytokine production. This activity suggests potential applications in vaccine adjuvant formulations .

Table 1: Summary of Immunomodulatory Effects

| Compound | Effect on Cytokines | Mechanism |

|---|---|---|

| Sulfamoyl Derivative A | Increased IL-6 and TNF-α | NF-κB activation |

| Sulfamoyl Derivative B | Enhanced IFN-γ production | TLR agonism |

| Ethyl 4-((4-(...)) | Potentially similar effects | TBD |

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the core structure affect biological activity. For example, altering the substituents on the piperazine ring or modifying the sulfonamide group can significantly impact potency and selectivity against specific biological targets.

- Modification Sites :

- Site A : Substituent on the piperazine ring.

- Site B : Sulfamoyl group.

- Site C : Sulfonamide functional group.

Research has shown that certain modifications can enhance the compound's ability to stimulate immune responses without increasing toxicity .

Case Studies

Several studies have explored the therapeutic potential of sulfamoyl derivatives, including those structurally related to this compound:

- In Vivo Models : In murine models, these compounds have been tested for their ability to enhance immune responses against cancer cells. Results indicated that they could improve macrophage activation and phagocytosis of tumor cells .

- Clinical Implications : The immunoactive properties suggest potential uses in treating autoimmune diseases and as adjuncts in cancer therapy. The low toxicity profile reported in animal studies enhances their attractiveness for further development .

科学的研究の応用

The compound ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article provides an in-depth exploration of its applications, supported by data tables and case studies.

Molecular Details

- IUPAC Name : this compound

- Molecular Formula : C24H30N4O5S

- Molecular Weight : Approximately 478.6 g/mol

Structural Features

The compound contains several key functional groups:

- Piperazine Ring : Known for its role in pharmacology, providing a versatile framework for drug development.

- Sulfamoyl Group : Implicated in antibacterial and antitumor activities.

- Pyrimidinyl Moiety : Often associated with various biological activities, including enzyme inhibition.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Case Study:

A study by Yasuda et al. demonstrated that piperazine derivatives showed potent activity against multiple tumor cell lines, with specific IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.

Carbonic Anhydrase Inhibition

The compound has been explored for its ability to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes. Inhibition of these enzymes can lead to therapeutic benefits in conditions such as glaucoma and certain types of cancer.

Data Table: Carbonic Anhydrase Inhibition

Antimicrobial Properties

The sulfamoyl group suggests potential antimicrobial activity. Compounds containing this moiety have been shown to inhibit bacterial growth effectively.

Case Study:

Research indicates that similar sulfamoyl-containing compounds demonstrate broad-spectrum antibacterial activity, making them candidates for further development as antibiotics.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.

Data Summary Table: Neuroprotective Activity

特性

IUPAC Name |

ethyl 4-[4-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S2/c1-3-38-25(33)30-14-16-31(17-15-30)40(36,37)22-8-4-19(5-9-22)23(32)28-20-6-10-21(11-7-20)39(34,35)29-24-26-13-12-18(2)27-24/h4-13H,3,14-17H2,1-2H3,(H,28,32)(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWYZJRCAWPTAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。